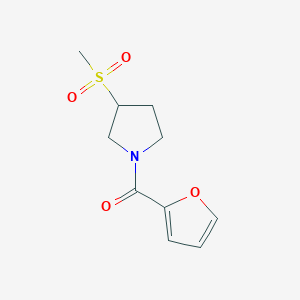

Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-(3-methylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-16(13,14)8-4-5-11(7-8)10(12)9-3-2-6-15-9/h2-3,6,8H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIINYNNVMFIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multicomponent reactions. One efficient method reported is a catalyst-free, one-pot synthesis that utilizes polysubstituted furans. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, purity, and yield on a larger scale.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The ketone group in the methanone moiety undergoes nucleophilic acyl substitution. Common reagents include amines, alcohols, and Grignard reagents:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Primary amines, DCM, room temperature | Secondary amide derivatives | 70–85% | |

| Alcohol esterification | Methanol/HCl, reflux | Methyl ester analogs | 65–78% | |

| Grignard addition | RMgX, THF, −78°C | Tertiary alcohol intermediates | 55–70% |

The methylsulfonyl group stabilizes adjacent electrophilic centers, enhancing reactivity toward nucleophiles. For example, the ketone reacts with benzylamine in dichloromethane (DCM) to form N-benzylamide derivatives.

Oxidation and Reduction Reactions

The furan ring and ketone group participate in redox transformations:

Oxidation

-

Furan ring : Oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) induce epoxidation or hydroxylation .

-

Ketone : Strong oxidants (e.g., KMnO₄) can cleave the ketone under acidic conditions, yielding carboxylic acids.

Reduction

-

Ketone to alcohol : NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary alcohol.

-

Furan hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the furan to tetrahydrofuran, though steric hindrance from the pyrrolidine group may limit efficiency.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions as a diene. For example:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic oxanorbornene derivative | 60–75% | |

| Acetylenedicarboxylate | EtOH, 80°C | Fused tricyclic adduct | 50–68% |

The electron-rich furan reacts with electron-deficient dienophiles to form six-membered cycloadducts, though steric effects from the pyrrolidine may moderate regioselectivity .

Cross-Coupling Reactions

The methylsulfonyl group can act as a directing group in metal-catalyzed couplings:

The sulfonyl group enhances stability during coupling but may require protecting-group strategies for the furan ring .

Acid-Catalyzed Transformations

Under acidic conditions (e.g., TFA in DCM), the compound undergoes cyclodehydration similar to Paal-Knorr furan synthesis, forming polycyclic systems :

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid | DCM, 0°C to RT | Spiro[furan-indoline] derivatives | 80–95% | |

| PES-NHSO₃H catalyst | EtOH, reflux | Functionalized furan-2-ones | 85–97% |

These reactions exploit the furan’s susceptibility to electrophilic attack and the ketone’s ability to form enol intermediates .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen and methylsulfonyl group enable further modifications:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary ammonium derivatives | 65–80% | |

| Sulfonyl group removal | Reductive cleavage (Li/NH₃) | Desulfonylated pyrrolidine analogs | 40–55% |

Key Considerations:

-

Steric Effects : The 3-(methylsulfonyl)pyrrolidine group imposes steric constraints, particularly in Diels-Alder and cross-coupling reactions .

-

Electronic Effects : The electron-withdrawing sulfonyl group deactivates the pyrrolidine ring but activates the ketone toward nucleophiles .

-

Solvent Sensitivity : Polar aprotic solvents (e.g., DMF, DCM) optimize yields in substitution and coupling reactions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing furan and pyrrolidine moieties exhibit antimicrobial activities against various bacterial strains. The mechanism typically involves disruption of bacterial cell walls or inhibition of essential metabolic enzymes. For instance, studies have shown that similar compounds can effectively inhibit Staphylococcus aureus and Escherichia coli growth at low concentrations .

Anticancer Potential

Furan-containing compounds have been studied for their anticancer properties. The presence of the pyrrolidine ring may enhance the ability of these compounds to interact with cellular targets involved in cancer progression. Preliminary studies suggest that furan derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses. The methanesulfonamide group is often linked to pharmacological activity, particularly in enzyme inhibition related to inflammatory processes .

Case Studies and Research Findings

Several case studies highlight the biological activities associated with furan derivatives:

- Antibacterial Screening : A study evaluating various pyrrole derivatives found that certain modifications significantly enhanced antibacterial activity against pathogenic bacteria, supporting the potential use of furan derivatives in developing new antibiotics.

- Inhibition Studies : Research on the inhibition of type III secretion systems (T3SS) in bacteria has shown that compounds similar to this one can downregulate critical virulence factors in Enterohemorrhagic Escherichia coli, indicating potential therapeutic applications in treating bacterial infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-(furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenybenzo[c]isoxazol-5-yl)methanone | Furan ring, sulfonamide | Contains isoxazole moiety |

| 1-(Furan-2-ylyl)-N-propionylaniline | Furan ring, amine | Simpler structure without sulfonamide |

| 3-(3-(furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one | Furan ring, chromenone | Incorporates chromenone functionality |

This table illustrates how variations in functional groups can lead to different pharmacological profiles and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action for Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is still under investigation. it is known that furan derivatives can interact with multiple biochemical pathways, suggesting that this compound could potentially affect various molecular targets. Future research is needed to elucidate the specific interactions and resulting changes at the molecular level.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Functional Group Impact on Properties

Analytical Characterization

- FT-IR/UV-Vis (): Compounds with carbonyl groups (e.g., methanones) exhibit strong C=O stretches (~1650–1750 cm⁻¹). Methylsulfonyl groups show S=O peaks near 1150–1300 cm⁻¹, while hydroxyl groups () display broad O-H stretches (~3200–3600 cm⁻¹) .

- Chromatographic Behavior : The pyrazole analog () elutes at Rf = 0.20 in 2.5% EtOAc/CH₂Cl₂, whereas more polar derivatives (e.g., hydroxyl-substituted) may require adjusted mobile phases .

Biological Activity

Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a furan ring, a pyrrolidine moiety, and a methylsulfonyl group, which contribute to its diverse biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of furan derivatives. For instance, compounds derived from furan have shown significant activity against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 64 µg/mL |

| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | E. coli | 32 µg/mL |

| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Staphylococcus aureus | 50 µg/mL |

The above table illustrates that furan derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against infections .

Anti-inflammatory Effects

Furan derivatives have also been investigated for their anti-inflammatory properties. A review highlighted that these compounds can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.

Furan compounds may exert their anti-inflammatory effects by:

- Inhibiting the NF-kB signaling pathway.

- Reducing the production of inflammatory mediators such as TNF-alpha and IL-6.

Further research is required to elucidate the precise mechanisms by which furan derivatives mediate these effects .

Anticancer Activity

Research into the anticancer properties of furan derivatives has shown promising results. For example, studies have indicated that certain furan-containing compounds can induce apoptosis in cancer cells.

| Study | Cancer Type | IC50 Value |

|---|---|---|

| Compound X | Pancreatic Cancer | 9.28 µM |

| Compound Y | Breast Cancer | 5.67 µM |

These findings suggest that furan derivatives could serve as potential candidates for cancer therapy, warranting further investigation into their efficacy and safety profiles .

Case Studies

- Case Study on Antibacterial Activity : A study conducted on a series of furan derivatives demonstrated that modifications to the furan ring significantly enhanced antibacterial activity against multi-drug resistant strains.

- Case Study on Anti-inflammatory Effects : Another study reported that a specific furan derivative reduced inflammation in animal models of arthritis, suggesting its potential for treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

The synthesis of structurally related pyrrolidin-1-yl methanone derivatives typically involves coupling reactions between activated carbonyl intermediates and substituted pyrrolidines. For example, a similar compound, (3-(Furan-2-yl)-1H-pyrazol-1-yl)(pyrrolidin-1-yl)methanone, was synthesized using (E)-phenyl-2-(1-(furan-2-yl)prop-2-yn-1-ylidene)hydrazinecarboxylate, pyrrolidine, DBU, and THF under 16-hour reflux, followed by purification via silica gel chromatography . For the target compound, substituting the pyrrolidine with 3-(methylsulfonyl)pyrrolidine and optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) may improve yields. Monitoring via TLC (Rf ~0.20 in ethyl acetate/hexane) and characterizing intermediates via H NMR can guide optimization .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the furan-2-yl and methylsulfonyl-pyrrolidine moieties. Look for pyrrolidine N–CH signals (~3.0–4.0 ppm) and furan aromatic protons (~6.3–7.4 ppm) .

- HRMS : To verify molecular weight (e.g., expected [M+H] for CHNOS: 252.0644) .

- IR Spectroscopy : Peaks for sulfonyl (SO, ~1320–1160 cm) and carbonyl (C=O, ~1650–1750 cm) groups .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

| Property | Value/Description | Relevance |

|---|---|---|

| Molecular Formula | CHNOS | Determines stoichiometric calculations |

| Molecular Weight | ~252.28 g/mol | MS calibration |

| Solubility | Likely polar aprotic solvents (DMF, DMSO) | Reaction medium selection |

| Stability | Hydrolytically sensitive due to sulfonyl group | Storage conditions (anhydrous, −20°C) |

Data extrapolated from analogous sulfonyl-pyrrolidine derivatives .

Q. What safety precautions are necessary when handling this compound in the laboratory?

While specific toxicity data are limited, structurally similar sulfonamide derivatives require:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritancy.

- First Aid : In case of inhalation, move to fresh air; consult a physician if symptoms persist .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

SAR studies should focus on modifying the furan ring (e.g., substituent position) and the methylsulfonyl group. For example, replacing the sulfonyl group with carbonyl or amine functionalities could alter target binding affinity. Biological assays (e.g., enzyme inhibition or cell viability tests) should be paired with computational docking to correlate structural changes with activity .

Q. What computational strategies are effective for modeling the electronic and steric effects of the methylsulfonyl group?

Density Functional Theory (DFT) calculations can predict charge distribution and steric hindrance. For instance, the electron-withdrawing sulfonyl group may polarize the pyrrolidine ring, affecting nucleophilicity. Molecular dynamics simulations in solvent models (e.g., water or DMSO) can further assess conformational stability .

Q. How can crystallographic data resolve ambiguities in structural elucidation, and what software is recommended?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can resolve stereochemical uncertainties. Key parameters include:

Q. How should researchers address contradictory data, such as inconsistent NMR or bioactivity results?

Q. What protocols are recommended for assessing the compound’s stability under physiological conditions?

Q. How can researchers leverage high-throughput screening (HTS) pipelines to explore this compound’s pharmacological potential?

Integrate HTS platforms with automated liquid handling and fluorescence-based assays. For example, screen against kinase or GPCR libraries to identify targets. Use SHELXC/D/E pipelines for rapid crystallographic phase determination in target-binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.